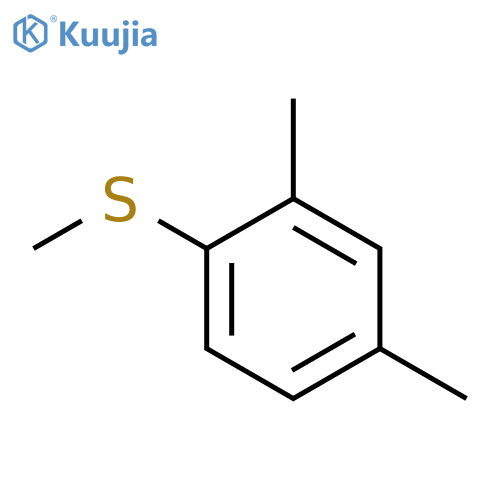

Cas no 34678-67-6 (2,4-dimethyl-1-(methylsulfanyl)benzene)

2,4-dimethyl-1-(methylsulfanyl)benzene 化学的及び物理的性質

名前と識別子

-

- 2,4-dimethyl-1-(methylsulfanyl)benzene

- 2,4-DIMETHYLTHIOANISOLE

- (2,4-dimethyl-phenyl)-methyl sulfide

- (2,4-Dimethyl-phenyl)-methyl-sulfid

- < 2,4-Dimethyl-phenyl> -methyl-sulfid

- 2,4-dimethyl-1-methylthiobenzene

- 2,4-dimethylphenyl methyl sulfide

- 4-Methylmercapto-m-xylol

- AC1L77P3

- Benzene,4-dimethyl-1-(methylthio)-

- CTK7B5040

- methyl 2,4-dimethylphenyl sulphide

- Methyl-[2.4]xylyl-sulfid

- NSC202926

- SureCN735441

- 2,4-Dimethylbenzenethiol, S-methyl-

- NSC-202926

- CNEKIVLPGGFVJY-UHFFFAOYSA-N

- 2,4-Dimethyl-1-(methylthio)benzene

- (2,4-Dimethylphenyl)(methyl)sulfane

- DTXSID70308282

- SCHEMBL735441

- AKOS006242904

- DB-192030

- 34678-67-6

- 2,4-dimethyl-1-methylsulfanylbenzene

-

- MDL: MFCD03789163

- インチ: InChI=1S/C9H12S/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3

- InChIKey: CNEKIVLPGGFVJY-UHFFFAOYSA-N

- SMILES: CC1=CC(=C(C=C1)SC)C

計算された属性

- 精确分子量: 152.06606

- 同位素质量: 152.066

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 0

- 重原子数量: 10

- 回転可能化学結合数: 1

- 複雑さ: 101

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.3Ų

- XLogP3: 3.2

じっけんとくせい

- 密度みつど: 0.99

- Boiling Point: 209.5°C at 760 mmHg

- フラッシュポイント: 79.5°C

- Refractive Index: 1.551

- PSA: 0

2,4-dimethyl-1-(methylsulfanyl)benzene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1254662-250mg |

2,4-Dimethylthioanisole |

34678-67-6 | 98% | 250mg |

$155 | 2024-06-05 | |

| 1PlusChem | 1P01EW39-1g |

2,4-Dimethylthioanisole |

34678-67-6 | 98% | 1g |

$68.00 | 2024-05-04 | |

| 1PlusChem | 1P01EW39-250mg |

2,4-Dimethylthioanisole |

34678-67-6 | 98% | 250mg |

$47.00 | 2024-05-04 | |

| A2B Chem LLC | AX73589-1g |

2,4-Dimethylthioanisole |

34678-67-6 | 98% | 1g |

$40.00 | 2024-04-20 | |

| Crysdot LLC | CD12080798-100g |

(2,4-Dimethylphenyl)(methyl)sulfane |

34678-67-6 | 97% | 100g |

$650 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1254662-250mg |

2,4-Dimethylthioanisole |

34678-67-6 | 98% | 250mg |

$155 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1254662-1g |

2,4-Dimethylthioanisole |

34678-67-6 | 98% | 1g |

$190 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1254662-5g |

2,4-Dimethylthioanisole |

34678-67-6 | 98% | 5g |

$305 | 2024-06-05 | |

| A2B Chem LLC | AX73589-250mg |

2,4-Dimethylthioanisole |

34678-67-6 | 98% | 250mg |

$20.00 | 2024-04-20 | |

| 1PlusChem | 1P01EW39-5g |

2,4-Dimethylthioanisole |

34678-67-6 | 98% | 5g |

$172.00 | 2024-05-04 |

2,4-dimethyl-1-(methylsulfanyl)benzene 関連文献

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

2,4-dimethyl-1-(methylsulfanyl)benzeneに関する追加情報

Comprehensive Analysis of 2,4-dimethyl-1-(methylsulfanyl)benzene (CAS No. 34678-67-6): Properties, Applications, and Industry Trends

2,4-dimethyl-1-(methylsulfanyl)benzene, identified by its CAS number 34678-67-6, is a specialized organic compound gaining attention in industrial and research applications. This sulfur-containing aromatic derivative exhibits unique physicochemical properties, including a molecular weight of 166.26 g/mol and a distinctive methylsulfanyl functional group. Recent studies highlight its potential as an intermediate in fragrance synthesis and agrochemical formulations, aligning with growing demand for sustainable chemical alternatives in these sectors.

The compound's structural features – two methyl groups at positions 2 and 4 combined with a methylsulfanyl moiety – contribute to its moderate polarity (logP ≈ 3.2) and thermal stability (decomposition >200°C). Analytical characterization through GC-MS and NMR spectroscopy reveals characteristic fragmentation patterns and proton environments that distinguish it from similar thioanisole derivatives. These properties make it particularly valuable for researchers investigating structure-activity relationships in medicinal chemistry and material science applications.

Current market trends show rising interest in 2,4-dimethyl-1-(methylsulfanyl)benzene as a precursor for high-performance polymers and electronic materials. Its ability to undergo selective oxidation to sulfoxide derivatives has sparked innovation in catalyst development, addressing industry needs for green chemistry processes. Manufacturers are optimizing synthetic routes to improve yield (>85% purity) while reducing environmental impact, responding to tightening REACH regulations and corporate sustainability goals.

In fragrance applications, the compound's volatility profile (vapor pressure 0.12 mmHg at 25°C) and woody-herbaceous odor characteristics position it as a novel modifier in premium perfume compositions. Perfumers value its ability to enhance scent longevity without masking top notes – a quality increasingly demanded in clean fragrance formulations. This aligns with consumer preferences for transparent ingredient sourcing and allergen-free personal care products.

Emerging research explores the compound's potential in crop protection formulations, where its systemic mobility in plant tissues shows promise for developing new-generation fungicides. Field trials demonstrate synergistic effects when combined with biopesticides, offering solutions for resistance management in integrated pest control systems. These developments come at a critical time as agriculture seeks climate-resilient chemistries with lower environmental persistence.

Quality control protocols for CAS 34678-67-6 have evolved to meet pharmaceutical intermediate standards, with HPLC methods achieving <0.5% impurity detection. Storage recommendations emphasize amber glass containers under nitrogen atmosphere to prevent oxidative degradation, particularly important for users requiring extended shelf life. These best practices support the compound's growing adoption in GMP manufacturing environments.

The scientific community continues investigating novel derivatives of 2,4-dimethyl-1-(methylsulfanyl)benzene, particularly for organic electronics applications. Its electron-donating properties and planar structure show potential in OLED materials and conductive polymers, areas experiencing rapid growth due to demand for flexible displays and energy storage solutions. Computational chemistry studies predict interesting charge transport characteristics that warrant further experimental validation.

From a regulatory perspective, proper handling of methylsulfanyl-containing compounds requires attention to workplace exposure limits (recommended TWA <1 mg/m³). Material safety data sheets emphasize standard organic chemical precautions, with particular focus on ventilation requirements during scale-up operations. These guidelines help maintain safety while enabling innovation across diverse application sectors.

34678-67-6 (2,4-dimethyl-1-(methylsulfanyl)benzene) Related Products

- 4163-79-5(2,6-Dimethylthioanisole)

- 13963-35-4(2-Methyl Diphenyl Sulfide)

- 33667-80-0(2,4,6-Trimethyldiphenyl sulfide)

- 16704-47-5(2,4-Dimethyl-1-(phenylthio)benzene)

- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)

- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)

- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)

- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)

- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)

- 2034275-86-8(N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl-2-(thiophen-3-yl)acetamide)